3-(Ethoxycarbonyl)-4-(furan-2-yl)but-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethoxycarbonyl)-4-(furan-2-yl)but-3-enoate is an organic compound that features a furan ring and an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-4-(furan-2-yl)but-3-enoate typically involves the reaction of furan derivatives with ethoxycarbonylating agents under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. These methods would need to be optimized for large-scale production while maintaining the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxycarbonyl)-4-(furan-2-yl)but-3-enoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of products, depending on the nature of the substituents involved.
Scientific Research Applications
3-(Ethoxycarbonyl)-4-(furan-2-yl)but-3-enoate has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical studies.
Industry: Uses in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Ethoxycarbonyl)-4-(furan-2-yl)but-3-enoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxycarbonyl)-4-(furan-2-yl)but-3-enoate
- 3-(Propoxycarbonyl)-4-(furan-2-yl)but-3-enoate
- 3-(Butoxycarbonyl)-4-(furan-2-yl)but-3-enoate
Uniqueness
3-(Ethoxycarbonyl)-4-(furan-2-yl)but-3-enoate is unique due to its specific ethoxycarbonyl group, which can influence its reactivity and interactions compared to similar compounds with different alkoxycarbonyl groups. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research.
Properties
CAS No. |
494868-91-6 |
---|---|
Molecular Formula |
C11H11O5- |
Molecular Weight |
223.20 g/mol |
IUPAC Name |
3-ethoxycarbonyl-4-(furan-2-yl)but-3-enoate |
InChI |
InChI=1S/C11H12O5/c1-2-15-11(14)8(7-10(12)13)6-9-4-3-5-16-9/h3-6H,2,7H2,1H3,(H,12,13)/p-1 |
InChI Key |
XFUOBTVLEPNFKR-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CO1)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.